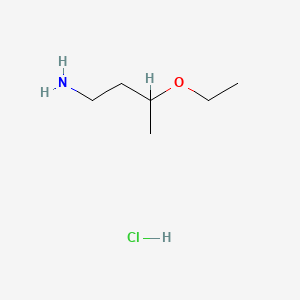
3-Ethoxybutan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxybutan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxybutan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybutan-1-ol and ammonia.
Amination Reaction: The 3-ethoxybutan-1-ol undergoes an amination reaction with ammonia in the presence of a catalyst, such as palladium on carbon, to form 3-ethoxybutan-1-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, 3-ethoxybutan-1-amine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxybutan-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-ethoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines with fewer substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
3-ethoxybutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-ethoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-ethoxybutan-1-amine: The non-hydrochloride form of the compound.
Butan-1-amine: A simpler amine without the ethoxy group.
3-methoxybutan-1-amine: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
3-ethoxybutan-1-amine hydrochloride is unique due to the presence of both the ethoxy group and the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
3-ethoxybutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H |
Clave InChI |
LHPUXEBAESKZNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


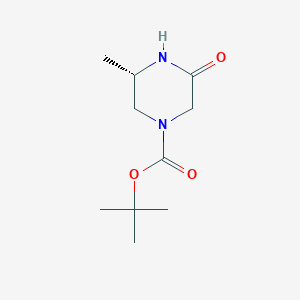
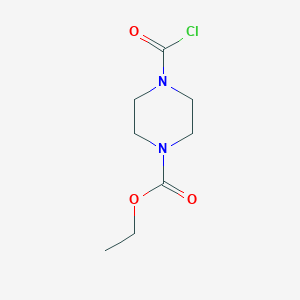
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)
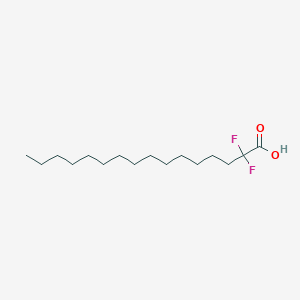
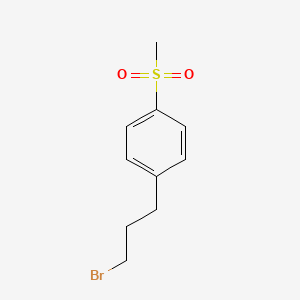


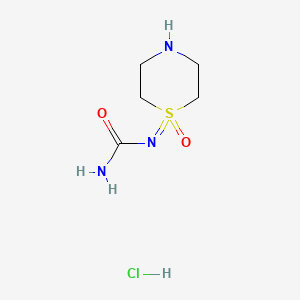
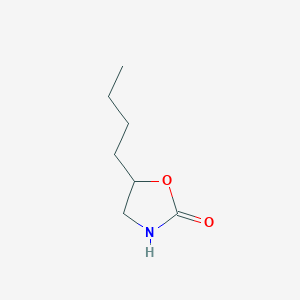
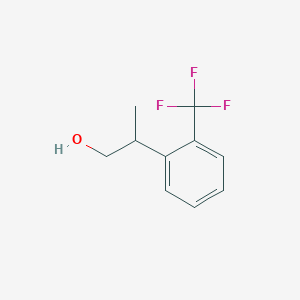

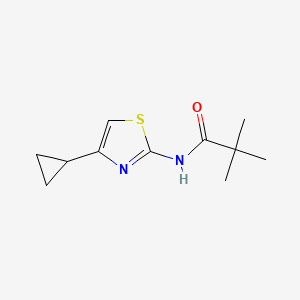
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

